
Cerlapirdine
描述
准备方法
赛拉匹啶的合成涉及多个步骤反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保获得所需的高纯度产物 . 工业生产方法可能涉及在良好生产规范 (GMP) 下扩大这些反应的规模,以确保一致性和安全性。
化学反应分析
Metabolic Pathways
Cerlapirdine undergoes two primary metabolic reactions in humans ( ):
Reaction Type | Enzyme System Involved | Metabolite Formed |
---|---|---|
N-Oxidation | Cytochrome P450 | This compound-N-oxide (M3) |
O-Demethylation | CYP2C8/CYP3A4 | Desmethylthis compound (M1) |
These reactions account for >90% of its metabolic clearance. The parent compound remains structurally intact in 51% of circulating drug-related components, indicating partial first-pass metabolism.
Reaction Kinetics and Disposition
Key findings from a human ADME study using accelerator mass spectrometry ( ):
-
Absorption : ≥70% oral bioavailability
-
Excretion :
-
Fecal elimination: 83.3% of dose (primarily unchanged drug)
-
Urinary excretion: 13.9% of dose (metabolites M1 and M3 dominate)
-
-
Metabolic Saturation : Linear kinetics observed at the 5 mg dose, suggesting no enzyme saturation.
Enzymatic Mechanisms
In vitro phenotyping revealed ( ):
-
CYP2C8 Contribution : 42% to M1 formation
-
CYP3A4 Contribution : 58% to M1 formation
-
No Significant Role from CYP1A2, 2B6, 2C9, 2C19, 2D6, or 3A5
This dual CYP dependency suggests potential drug-drug interactions with inhibitors/inducers of these enzymes.
Stability Under Physiological Conditions
While specific stability studies are unavailable, the high fecal recovery of unchanged this compound implies:
-
Resistance to hydrolysis in GI fluids
-
Limited reactivity with gastric acids or digestive enzymes
This compound’s chemical behavior is characterized by predictable Phase I metabolism without complex Phase II conjugation. Its stability and CYP-mediated oxidation/demethylation profile align with structurally related aryl ether compounds. Clinical relevance includes monitoring interactions with CYP3A4/2C8 modulators to avoid toxicity or reduced efficacy.
科学研究应用
Alzheimer's Disease
Cerlapirdine has been evaluated in several clinical trials for its efficacy in treating Alzheimer's disease. Notably:
- Pilot Study (NCT00481520) : This study indicated a trend toward improvement in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and Cambridge Neuropsychological Test Automated Battery (CANTAB) over four weeks .
- Phase II Study (NCT00895895) : This trial aimed to assess the change from baseline in ADAS-Cog scores over 24 weeks. However, no significant beneficial effects were observed on any primary or secondary endpoints at the conclusion of this study .
Schizophrenia
This compound's potential extends to schizophrenia, where it has been tested for its effects on cognitive impairment:
- Pilot Study : The treatment was found to be safe and well-tolerated, showing a dose-dependent improvement in cognitive performance as measured by the Brief Assessment of Cognition in Schizophrenia (BACS) after 14 days .
Safety Profile
Clinical studies have reported no significant safety concerns associated with this compound. The compound demonstrated a favorable side effect profile with no serious adverse events noted during trials .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through studies involving absorption, distribution, metabolism, and excretion:
- After administration of a single oral dose of 5 mg, approximately 70% absorption was observed. The majority of the drug was eliminated via feces, with minor urinary excretion. The unchanged drug constituted about 51% of total plasma exposure .
Data Tables
The following tables summarize key clinical trial findings and pharmacokinetic data related to this compound.
Table 1: Clinical Trial Outcomes for this compound in Alzheimer's Disease
Trial Name | Phase | Duration | Key Findings |
---|---|---|---|
NCT00481520 | Pilot | 4 weeks | Trend towards improvement in ADAS-Cog and CANTAB scores |
NCT00895895 | Phase II | 24 weeks | No significant benefits observed on ADAS-Cog or other endpoints |
Table 2: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Absorption | ~70% |
Major route of elimination | Feces |
Unchanged drug in plasma | 51% |
Key metabolite | Desmethylthis compound |
作用机制
相似化合物的比较
赛拉匹啶类似于其他 5-羟色胺 6 受体拮抗剂,如伊达匹啶和拉特匹啶 . 赛拉匹啶在其化学结构上是独特的,它包括萘磺酰基和吲唑核心 . 这种独特的结构可能有助于它对 5-羟色胺 6 受体的特定结合亲和力和选择性 .
类似化合物:
伊达匹啶: 另一种被研究用于治疗认知障碍的 5-羟色胺 6 受体拮抗剂.
拉特匹啶: 具有类似受体拮抗性质的化合物.
赛拉匹啶独特的化学结构和有希望的临床试验结果突出了它作为治疗认知障碍的药物的潜力。
如果您还有其他问题或需要更多详细信息,请随时提出!
生物活性
Cerlapirdine, also known as SAM-531, is a compound under investigation for its potential use in treating Alzheimer’s disease by acting as a selective antagonist of the serotonin 5-HT6 receptor. This receptor is implicated in cognitive functions and neurodegenerative processes, making it a target of interest in Alzheimer's research. The biological activity of this compound has been evaluated through various clinical trials, particularly focusing on its effects on cognitive function and memory.
This compound exhibits its biological activity primarily through antagonism of the 5-HT6 receptor. This action is believed to enhance cholinergic neurotransmission and improve cognitive deficits associated with Alzheimer's disease. The compound's selectivity for the 5-HT6 receptor over other receptors is crucial for minimizing side effects and maximizing therapeutic efficacy.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates an oral bioavailability of approximately 24% . While specific metabolic pathways have not been extensively reported, the lack of significant drug interactions suggests a favorable safety profile in clinical settings .
Clinical Trials and Findings
This compound has undergone several clinical trials to assess its efficacy in improving cognitive functions in patients with Alzheimer's disease. Below is a summary of notable studies:
Case Studies
In addition to controlled trials, case studies have provided insights into this compound's potential benefits. One notable case involved a patient undergoing a multimodal treatment approach that included this compound alongside other therapies. The patient exhibited improvements in cognitive function over time, although attributing these improvements solely to this compound remains complex due to the combination of therapies used .
Efficacy and Safety
The efficacy of this compound has been mixed based on available data. While early indications suggested potential cognitive improvements, subsequent phase II studies did not demonstrate statistically significant benefits across primary endpoints. Importantly, safety assessments across trials have shown no major adverse effects associated with this compound administration, reinforcing its tolerability in human subjects .
Comparative Analysis with Other 5-HT6 Antagonists
This compound's performance can be contextualized against other investigational drugs targeting the 5-HT6 receptor. For instance:
属性
IUPAC Name |
N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-25(2)13-6-14-28-17-11-12-20-19(15-17)22(24-23-20)29(26,27)21-10-5-8-16-7-3-4-9-18(16)21/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQGEDVQXVTCDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137232 | |
Record name | Cerlapirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201137232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925448-93-7 | |
Record name | N,N-Dimethyl-3-[[3-(1-naphthalenylsulfonyl)-1H-indazol-5-yl]oxy]-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925448-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cerlapirdine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925448937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cerlapirdine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cerlapirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201137232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERLAPIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK40PJ0V49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cerlapirdine?
A1: this compound functions as a selective and potent antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. [, , ] This means it binds to the 5-HT6 receptor and blocks its activation by the natural neurotransmitter serotonin.
Q2: What is known about the metabolic fate of this compound in the human body?
A3: A human study utilizing Accelerator Mass Spectrometry (AMS) revealed that after oral administration, this compound is primarily eliminated through feces, with a smaller portion excreted in urine. [] Absorption was estimated to be at least 70%. [] The unchanged drug represents the major component in plasma, indicating significant systemic exposure. [] Desmethylthis compound, a key metabolite, is primarily formed by CYP2C8 and CYP3A4 enzymes. []
Q3: What is the significance of using Accelerator Mass Spectrometry in studying this compound metabolism?
A4: The study employed AMS due to the low radioactive dose of [14C]this compound administered. [] This highly sensitive technique enabled comprehensive quantification of this compound and its metabolites in plasma, urine, and feces, providing a detailed metabolic profile even with minimal drug exposure. []
Q4: Are there any known synthetic pathways for this compound and its derivatives?
A5: Research has explored electrochemical methods for synthesizing 1H-indazole N-oxides, a structural class to which this compound belongs. [] By utilizing different cathode materials, researchers achieved selective synthesis of 1H-indazole N-oxides and their subsequent deoxygenation to N-heteroaromatics. [] This methodology holds promise for developing efficient and scalable synthetic routes for this compound and related compounds. []
Q5: What is the significance of understanding the structure-activity relationship (SAR) of this compound?
A6: Investigating the SAR of this compound is crucial for optimizing its pharmacological properties. [] By understanding how modifications to its chemical structure affect its potency, selectivity, and pharmacokinetic behavior, researchers can design improved analogs with enhanced therapeutic potential. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。